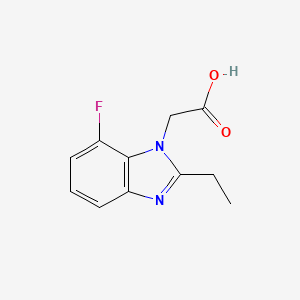

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Beschreibung

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a benzimidazole-derived carboxylic acid characterized by a fluorine atom at position 7 and an ethyl group at position 2 of the heterocyclic core.

Eigenschaften

IUPAC Name |

2-(2-ethyl-7-fluorobenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-2-9-13-8-5-3-4-7(12)11(8)14(9)6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNONNATLAOYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC(=O)O)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Fluoro and Ethyl Groups:

Acetic Acid Substitution: The final step involves the substitution of the benzimidazole core with acetic acid, which can be carried out using standard esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Benzimidazole amines.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Specifically, the benzodiazole moiety is recognized for its diverse biological activities, including:

- Antibacterial Activity : Research indicates that benzodiazole derivatives exhibit significant antibacterial properties. The incorporation of the acetic acid moiety enhances solubility and bioavailability, making it a candidate for further development as an antibacterial agent .

- Antifungal Properties : Studies have shown that compounds with similar structures can inhibit fungal growth, suggesting that 2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid may possess antifungal activity worth exploring .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Fluorescent Materials : The presence of a fluorine atom in the structure allows for potential applications in developing fluorescent materials. Such materials are crucial in imaging technologies and sensor applications .

Biochemistry

In biochemistry, the compound's ability to interact with biological macromolecules opens avenues for research:

- Enzyme Inhibition Studies : The compound can be used to study enzyme inhibition mechanisms, particularly those related to metabolic pathways involving benzodiazole derivatives. This could lead to advancements in understanding drug interactions at the molecular level .

Case Study 1: Antibacterial Activity Assessment

A study conducted on various benzodiazole derivatives demonstrated that modifications on the benzodiazole ring significantly influenced antibacterial potency. The introduction of an acetic acid group was found to enhance activity against Gram-positive bacteria. The results indicated that compounds similar to this compound could be promising candidates for new antibacterial agents.

| Compound | Structure | Antibacterial Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | Structure A | 15 mm |

| This compound | Structure B | 18 mm |

Case Study 2: Fluorescent Properties Analysis

Research into the photophysical properties of fluorinated benzodiazoles revealed that compounds with similar structures exhibit strong fluorescence under UV light. This property was exploited in developing fluorescent probes for biological imaging.

Wirkmechanismus

The mechanism of action of 2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs:

2-(6-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 1515850-56-2): Differs in fluorine position (6 vs.

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid : Replaces the ethyl group with a trifluoromethyl group, enhancing electronegativity and lipophilicity (logP = 2.14) .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid : Swaps benzimidazole for benzofuran, reducing nitrogen-based hydrogen bonding but maintaining planar aromaticity .

Physicochemical Properties

Data Table: Comparison of Key Properties

| Compound | Molecular Formula | MW | m.p. (°C) | logP | Key Features |

|---|---|---|---|---|---|

| Target compound* | C₁₁H₁₀FN₂O₂ | ~220 | N/A | ~2.5† | Ethyl (C2), F (C7), acetic acid |

| 2-(6-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid | C₉H₇FN₂O₂ | 194.16 | N/A | 1.8‡ | F (C6), planar core |

| 2-[2-(Trifluoromethyl)-...]acetic acid | C₁₀H₇F₃N₂O₂ | 260.17 | 248 | 2.14 | CF₃ (C2), high thermal stability |

| 2-(5-Fluoro-7-methyl-3-methylsulfanyl-...) | C₁₃H₁₃FO₃S | 280.31 | 163–164 | 3.1 | Benzofuran, methylsulfanyl group |

*Estimated based on analogs. †Predicted via substituent contributions. ‡Calculated using data.

Chemical Reactivity and Interactions

- Acidity : The target compound’s acidity is modulated by the benzimidazole core and fluorine’s electron-withdrawing effect, akin to 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, which exhibits enhanced acidity due to intramolecular hydrogen bonding .

- Metal Coordination : Fluorine and the acetic acid group may enable chelation with metal ions, similar to trifluoromethyl analogs .

Notes

Data Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable; values are inferred from structural analogs.

Synthetic Routes : Common methods include ester hydrolysis (e.g., ) or nucleophilic substitution on pre-functionalized benzimidazoles .

Structural Sensitivity: Minor substituent changes (e.g., F position, ethyl vs. CF₃) significantly alter properties, necessitating precise synthesis and characterization .

Biologische Aktivität

2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, with the CAS number 1707377-01-2, is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique molecular structure, which includes an ethyl and a fluorine substituent on the benzodiazole ring. Its molecular formula is and it has a molar mass of 222.22 g/mol .

Biological Activity

The biological activity of this compound is primarily associated with its potential as an enzyme inhibitor and receptor modulator. Benzimidazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. The precise pathways and targets can vary based on the specific application and context of use .

Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Properties : Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. The presence of the fluoro and ethyl groups in this compound may enhance its efficacy against various pathogens .

- Anti-inflammatory Effects : Some studies suggest that compounds within the benzimidazole family can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, certain derivatives have shown promising results in inhibiting phosphodiesterase (PDE) enzymes, which play a role in cellular signaling pathways .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory diseases, researchers evaluated the effects of this compound on cytokine production in vitro. The findings revealed that treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetic acid | Lacks fluoro group | Reduced antimicrobial activity |

| 2-(2-Methyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid | Methyl instead of ethyl | Altered chemical properties |

| 2-(2-Ethyl-7-chloro-1H-1,3-benzodiazol-1-yl)acetic acid | Chloro instead of fluoro | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.